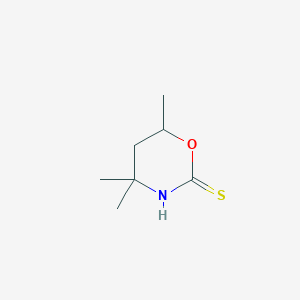
Mesuol
説明
Microbiology of Mesu
The traditional fermented bamboo shoot product known as mesu is a staple in the Darjeeling hills and Sikkim of India. It is commonly used as a pickle and as the base of curry. The fermentation process of mesu involves various strains of lactic acid bacteria, with a total of 327 strains being isolated from 30 samples. These strains include Lactobacillus plantarum, L. brevis, and Pediococcus pentosaceus, which are present in all samples of raw bamboo shoots. L. plantarum is the dominant species in mesu, followed by L. brevis, while P. pentosaceus is less frequently isolated. The fermentation process is initiated by P. pentosaceus, succeeded by L. brevis, and finally dominated by L. plantarum. This process results in an increase in titratable acidity and a decrease in pH, indicating successful fermentation .
Biodiesel Synthesis from Mesua Ferrea Oil
Mesua ferrea Linn (MFL) seeds serve as a source for both biodiesel production and the synthesis of an environmentally benign heterogeneous carbonaceous catalyst. The study focuses on optimizing the biodiesel synthesis process by considering parameters such as reaction time, temperature, catalyst loading, and methanol to oil ratio. Temperature is identified as the most significant parameter affecting free fatty acid (FFA) conversion. The optimal conditions for maximum FFA conversion are determined, and the physico-chemical properties of the produced Mesua ferrea oil methyl ester (MFOME) are found to be within the limits set by ASTM standards, making it a compatible alternative to conventional diesel .
Synthesis and Characterization of Methacrylated Eugenol
Methacrylated eugenol (ME) is synthesized from eugenol and methacrylic anhydride through the Steglich esterification reaction. ME is used as a reactive diluent to copolymerize with a commercial maleinated acrylated epoxidized soybean oil (MAESO) resin, forming renewable MAESO-ME thermosets. The study examines the volatility, viscosity, curing behavior, curing kinetics, thermo-mechanical properties, and thermal stabilities of the MAESO-ME thermosets with varying proportions of ME. The results indicate that ME has low volatility, high bio-based carbon content, and low viscosity, which decreases the viscosity of the MAESO resin system .
Antioxidant and Immunomodulatory Activity of Mesuol
Mesuol, isolated from Mesua ferrea L. seed oil, is traditionally used for its antiseptic, anti-inflammatory, antiasthmatic, and antiallergic properties. It is also an ingredient in ayurvedic formulations aimed at improving immunity. The study evaluates the immunomodulatory activity of mesuol in experimental animals. Mesuol shows a significant increase in antibody titer values in a humoral immune response model and restores the hematological profile in a myelosuppression model. Additionally, mesuol enhances neutrophil adhesion and phagocytosis, indicating its potential as an immunomodulatory agent .
Opportunities for New and Cleaner Synthesis via Mechanochemistry
Mechanochemistry, which involves grinding solid reactants together with minimal or no solvent, presents opportunities for more sustainable synthesis methods. This critical review covers the historical development, mechanistic aspects, limitations, and opportunities of mechanochemistry. It discusses recent advances in various fields, including industrial aspects, inorganic materials, organic synthesis, cocrystallisation, pharmaceuticals, metal complexes, supramolecular aspects, and characterization methods .
Synthesis and Thermal Properties of Liquid Crystalline Compounds
A series of novel thermotropic liquid crystalline compounds, serving as models for mesogenic diols, have been synthesized. These compounds are constructed from 1,4-disubstituted benzene rings linked through ester and azomethine units. The compounds are classified based on the number of phenyl rings in the core molecule. Their structures are established by FTIR and NMR spectroscopy, and their mesomorphic behavior is confirmed using polarizing optical microscopy and DSC. The compounds exhibit mesomorphic properties, with lower members being nematogenic and higher members showing both nematic and smectic character .
Direct Synthesis of Ordered Mesoporous Carbons
Ordered mesoporous carbon materials are of interest due to their applications in adsorbents, catalysts, gas storage, and electrode materials. The direct synthesis strategy from organic-organic self-assembly is more flexible than the traditional nanocasting strategy. This review discusses the fundamentals, recent advances, controllable preparation, modification, and potential applications of ordered mesoporous carbon materials. It also covers the preparation process, including synthetic pathways, precursors, catalysts, and templates, as well as mesopore size and morphology control .
Controlled Synthesis of Mesoporous NbMSU-X
Mesoporous NbMSU-X has been prepared using tetraethyl orthosilicate, ammonium tris(oxalate) complex of niobium(V), and fatty alcohol polyoxyethylenepolyoxypropylene ether. The synthesis conditions, such as the pH value of the synthesis gel, influence the porous structure of the niobosilicate. NbMSU materials exhibit a worm-like mesostructure similar to MSU-1 and are characterized by XRD, TEM, N2 adsorption-desorption, FTIR, and DRUV-Vis techniques .
Meso-Disubstituted Anthracenes with Fluorine-Containing Groups
The synthesis, photophysical properties, and photostability of 9,10-disubstituted anthracenes with fluorine-containing groups (FCG) are explored. Meso-substitution with FCG significantly enhances emission efficiency and photostability. The study observes a correlation between emission efficiency and the magnitude of pi conjugation length in the excited single state. The C6F5 group at the meso positions shows excellent photostability and emission efficiency .
科学的研究の応用
Immunomodulatory Activity
Mesuol, derived from Mesua ferrea L. (Nagkesar), exhibits significant immunomodulatory activity. This was evidenced in experimental animal studies, where Mesuol induced a dose-dependent increase in antibody titer values and restored hematological profiles in immunosuppressed models. It also demonstrated enhanced neutrophil adhesion and phagocytosis, indicating its potential in immune system modulation (Chahar, Kumar, Lokesh, & Manohara, 2012).
Antiviral Properties
Mesuol has been identified as a potential anti-HIV agent. In a study on Jurkat T cells, Mesuol and its structural variant isomesuol, showed an ability to suppress HIV-1 replication. This action is attributed to the targeting of the NF-kappaB pathway, which is crucial in HIV-1-LTR transcriptional activity. This highlights Mesuol's relevance in HIV/AIDS treatment research (Márquez et al., 2005).
Antibacterial Efficacy
The methanol extract of Mesua ferrea Linn. flowers, which contains Mesuol, showed strong antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria. The extract demonstrated significant protective effects in animal models challenged with virulent bacterial strains, suggesting Mesuol's potential in antibacterial applications (Mazumder et al., 2004).
作用機序
Target of Action
Mesuol, a natural product isolated from M. ferrea L. seed oil, primarily targets the NF-κB pathway . This pathway plays a crucial role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Mode of Action
Mesuol interacts with its target, the NF-κB pathway, by inhibiting HIV-1 replication . This interaction results in changes in the pathway, leading to a decrease in HIV-1 replication .
Biochemical Pathways
The primary biochemical pathway affected by Mesuol is the NF-κB pathway . This pathway is crucial for many biological processes, including inflammation, immunity, cell growth, and survival . By targeting this pathway, Mesuol can influence these processes, particularly the process of HIV-1 replication .
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted in the body It is known that mesuol is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . These properties can impact the bioavailability of Mesuol, influencing how effectively it can exert its effects in the body .
Result of Action
The molecular and cellular effects of Mesuol’s action primarily involve the inhibition of HIV-1 replication . By targeting the NF-κB pathway, Mesuol can reduce HIV-1 replication, thereby potentially slowing the progression of HIV infection . Additionally, Mesuol has been found to have antioxidant and immunomodulatory effects .
Action Environment
The action, efficacy, and stability of Mesuol can be influenced by various environmental factors. For instance, the physiological environment within the body, including factors such as pH and the presence of other molecules, can impact the effectiveness of Mesuol . Additionally, the external environment, including factors such as temperature and light, could potentially affect the stability of Mesuol . .
特性
IUPAC Name |
5,7-dihydroxy-8-(3-methylbut-2-enyl)-6-(2-methylpropanoyl)-4-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O5/c1-13(2)10-11-16-22(27)20(21(26)14(3)4)23(28)19-17(12-18(25)29-24(16)19)15-8-6-5-7-9-15/h5-10,12,14,27-28H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUNXYBEJCJQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C2=C(C(=C1O)CC=C(C)C)OC(=O)C=C2C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168760 | |
| Record name | Mesuol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16981-20-7 | |
| Record name | Mesuol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016981207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesuol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mesuol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Mesuol against HIV-1?
A1: [, ] Mesuol inhibits HIV-1 replication by targeting the NF-κB pathway, a crucial regulator of HIV-1 gene expression. Specifically, Mesuol disrupts the phosphorylation and transcriptional activity of the NF-κB p65 subunit in TNFα-stimulated cells. [] This inhibition occurs without affecting NF-κB binding to DNA or the degradation of IκBα. []
Q2: Does Mesuol affect other stages of the HIV-1 lifecycle?
A2: [] Research suggests that Mesuol does not interfere with reverse transcription or integration steps of the HIV-1 lifecycle. Its antiviral effect appears additive with azidothymidine (AZT), indicating potential for combination therapy. []
Q3: What are the structural characteristics of Mesuol?
A3: [, , ] Mesuol is a 4-phenylcoumarin derivative. While its exact molecular formula and weight are not explicitly mentioned in the provided abstracts, structural details can be found in the cited research articles. [, , ] The studies utilize spectroscopic data, including mass spectrometry, nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopy, to characterize Mesuol's structure. [] Additionally, crystal structure analysis provides insights into its conformational aspects. []
Q4: Does Mesuol exhibit any other biological activities besides antiviral activity?
A4: [, ] Yes, Mesuol demonstrates significant analgesic and anti-inflammatory properties. In animal models, it effectively reduces acetic acid-induced writhing in mice and carrageenan-induced paw edema in rats. [] Further research highlights its in vivo antioxidant and immunomodulatory effects. []
Q5: How effective is Mesuol as an antimalarial agent?
A5: [] Studies comparing Mesuol's antimalarial activity to the standard drug chloroquine show promising results. Mesuol demonstrates potent activity against the chloroquine-sensitive Plasmodium falciparum strain 3D7, suggesting its potential as a lead compound for antimalarial drug development. []
Q6: Has Mesuol’s potential against SARS-CoV-2 been investigated?
A6: [] Yes, computational studies have explored the potential of Mesuol and other compounds from Mesua ferrea against the SARS-CoV-2 main protease (MPro). Virtual screening and molecular dynamics simulations suggest that Mesuol exhibits favorable binding affinities to the active site of MPro, indicating its potential as an anti-SARS-CoV-2 agent. []
Q7: Are there any structure-activity relationship (SAR) studies on Mesuol?
A7: [] While the provided abstracts don't offer specific details on Mesuol SAR, research focusing on its regiospecific synthesis and the development of isomesuagin provides valuable insights into the structure-activity relationship. [] Additionally, studies exploring the biosynthesis of the isobutyryl group in Mesuol contribute to understanding the structural features essential for its activity. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




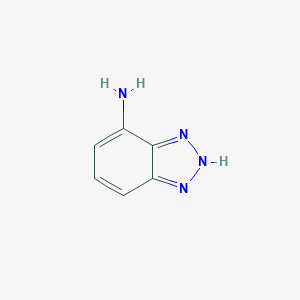
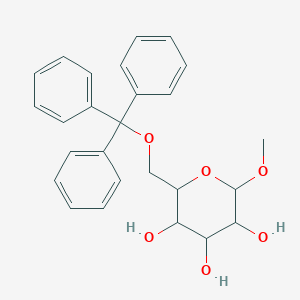
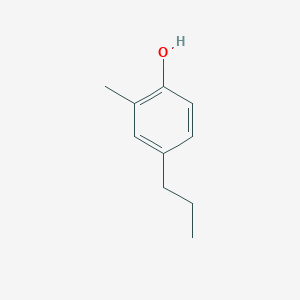

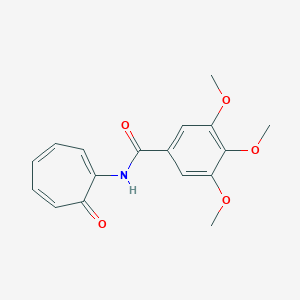
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
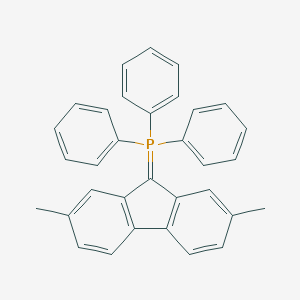
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)

![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)
